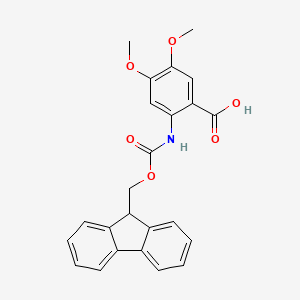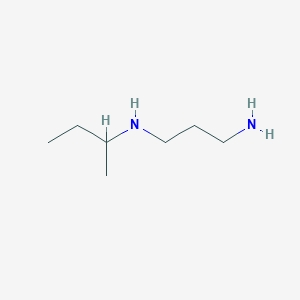
N1-(sec-Butyl)-1,3-propanediamine
説明
Molecular Structure Analysis
The molecular structure of “N1-(sec-Butyl)-1,3-propanediamine” can be inferred from its name. The “sec-Butyl” part refers to a four-carbon alkyl radical or substituent group derived from butane . The “1,3-propanediamine” part suggests a three-carbon chain with amine (-NH2) groups attached at the first and third carbon atoms .科学的研究の応用
Structural Studies
- Organoboron Compounds : 1,3-propanediamine derivatives have been utilized in the preparation of crystalline organoboron compounds. These compounds, such as N,N′-di-tert-butyl-N,N′-dihydroxypropane-1,3-diamine(O-B)ethoxydiphenylborane, demonstrate interesting structural properties (Kliegel, Lubkowitz, Rettig, & Trotter, 1992).
Medicinal Chemistry
- Cytotoxic Action : Novel cyclohexyl 1,3-propanediamine-N,N'-diacetate molecules have shown potent antitumor activity, particularly in human glioma cells. This research provides insights into the application of 1,3-propanediamine derivatives in cancer treatment (Savić et al., 2014).
Materials Science
- CO2 Adsorbents : Derivatives of 1,3-propanediamine have been used in the synthesis of CO2 adsorbents. The adsorption performance and stability of these adsorbents, such as N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine, have shown promise in carbon capture technologies (Sim, Pacia, & Ko, 2020).
Chemical Synthesis
- Synthesis of Complex Molecules : The synthesis of complexes like alternating μ1,1 and μ1,3 azido bridged Cu(ii) and Ni(ii) chains using N-methyl-1,3-propanediamine has been reported. This work is relevant in the field of coordination chemistry and the development of new materials (Bhowmik et al., 2014).
Spectroscopy
- NMR Spectra Studies : Research on the nuclear magnetic resonance (NMR) spectra of related alkylene-substituted diethylamines, including N1, N1-diethyl-2,2-dimethylpropane-1,3-diamine, has been carried out. Such studies are significant for understanding the structural and electronic properties of these compounds (Freifelder, Mattoon, & Kriese, 1967).
Catalysis
- Oxidative Carbonylation : The W(CO)(6)-catalyzed oxidative carbonylation of 1,3-propanediamine has been explored. This research contributes to the field of catalysis, particularly in the synthesis of cyclic ureas (Qian et al., 1999).
Thermodynamics
- Excess Enthalpies : Studies on the molar excess enthalpies of mixtures of 1,2- and 1,3-propanediamine with propanediol have been conducted, which are important in the field of thermodynamics and material science (Kimura et al., 1998).
Neurochemistry
- Polyamine Turnover in Brain : Research involving the use of inhibitors of polyamine oxidase, such as N1,N2-bis-(2,3-butadienyl)-1,4-butanediamine, has shed light on polyamine turnover in the brain. This has implications in neurochemistry and pharmacology (Seiler & Bolkenius, 1985).
特性
IUPAC Name |
N'-butan-2-ylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-3-7(2)9-6-4-5-8/h7,9H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAYJNGHWOMPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(sec-Butyl)-1,3-propanediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



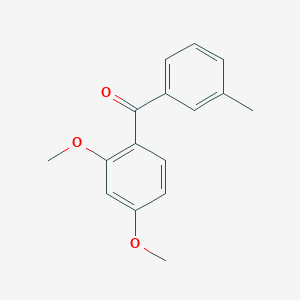
![Chloro[2-(di-t-butylphosphino)biphenyl]gold(I)](/img/structure/B3157922.png)
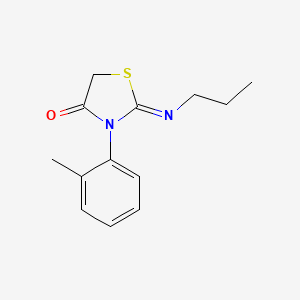

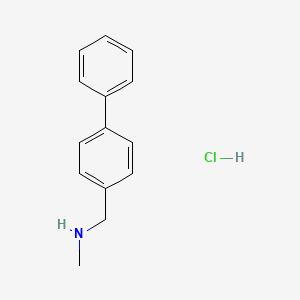
![2-[(4-Methoxyphenyl)sulfonyl]ethanamine](/img/structure/B3157957.png)

![(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine](/img/structure/B3157974.png)
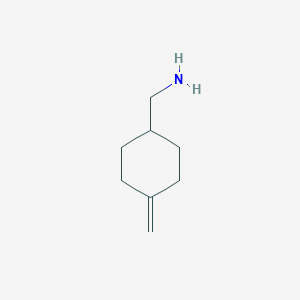
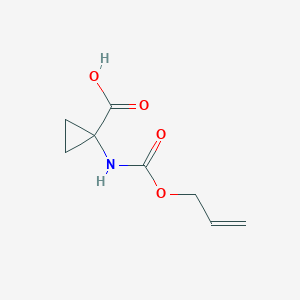

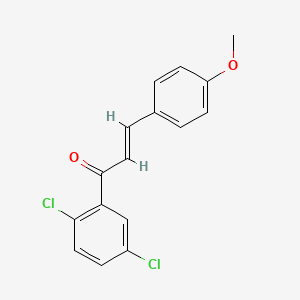
![(3R,5S)-5-((R)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid](/img/structure/B3158030.png)
